molecular formula C12H9F3N4O2 B12602451 [(5-Nitropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-94-9

[(5-Nitropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12602451
CAS No.: 647839-94-9
M. Wt: 298.22 g/mol
InChI Key: JVKXRKMVSLABJI-UHFFFAOYSA-N
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Description

(5-Nitropyridin-3-yl)methylpropanedinitrile is a chemical compound with a complex structure that includes a nitropyridine ring and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 3-nitropyridine with appropriate reagents to introduce the trifluoropropyl and propanedinitrile groups. One common method involves the use of N-nitropyridinium ions, which are reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . This intermediate can then be further reacted with other reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Nitropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

(5-Nitropyridin-3-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Nitropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoropropyl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s biological activity and its ability to interact with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

(5-Nitropyridin-3-yl)methylpropanedinitrile can be compared with other nitropyridine derivatives and trifluoropropyl-substituted compounds. Similar compounds include:

The uniqueness of (5-Nitropyridin-3-yl)methylpropanedinitrile lies in its combination of a nitropyridine ring with a trifluoropropyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

647839-94-9

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

2-[(5-nitropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)2-1-11(7-16,8-17)4-9-3-10(19(20)21)6-18-5-9/h3,5-6H,1-2,4H2

InChI Key

JVKXRKMVSLABJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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